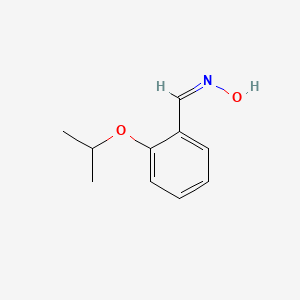

2-Isopropoxy-benzaldehyde oxime

Description

2-Isopropoxy-benzaldehyde oxime is an oxime derivative synthesized from 2-isopropoxy-benzaldehyde, characterized by the presence of an isopropoxy (–OCH(CH₃)₂) substituent at the ortho position of the benzaldehyde backbone and an oxime (–C=N–OH) functional group. This reaction is efficient and widely applicable, as noted in the synthesis of 9-anthraldehyde oxime and other aromatic oximes . The isopropoxy group likely enhances steric bulk and electron-donating effects, which may influence solubility, stability, and reactivity compared to simpler benzaldehyde oximes.

Potential applications of 2-isopropoxy-benzaldehyde oxime could include its use as an intermediate in heterocyclic synthesis, such as forming isoxazoles or oxadiazoles via 1,3-dipolar cycloaddition reactions, as demonstrated for related oximes .

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(NZ)-N-[(2-propan-2-yloxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C10H13NO2/c1-8(2)13-10-6-4-3-5-9(10)7-11-12/h3-8,12H,1-2H3/b11-7- |

InChI Key |

SGGONDVWPDMQAJ-XFFZJAGNSA-N |

Isomeric SMILES |

CC(C)OC1=CC=CC=C1/C=N\O |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C=NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-benzaldehyde oxime typically involves the reaction of 2-isopropoxy-benzaldehyde with hydroxylamine hydrochloride in the presence of a base. This reaction is carried out in a basic aqueous medium with careful adjustment of pH to ensure optimal yield . The reaction can also be facilitated using microwave irradiation under solvent-free conditions, which significantly reduces reaction time and improves yield .

Industrial Production Methods: While specific industrial production methods for 2-Isopropoxy-benzaldehyde oxime are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The use of microwave irradiation and dry media conditions can be scaled up for industrial applications, providing an efficient and environmentally friendly method for production .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxy-benzaldehyde oxime undergoes several types of chemical reactions, including:

Oxidation: Oxidation of oximes to ketones and aldehydes using reagents like manganese dioxide.

Reduction: Reduction reactions to form amines or other reduced products.

Substitution: Substitution reactions where the oxime group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Manganese dioxide catalyzed by kieselguhr under solvent-free conditions.

Reduction: Various reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like N-chlorosuccinimide in DMF for chlorination reactions.

Major Products:

Oxidation: Ketones and aldehydes.

Reduction: Amines.

Substitution: Chlorinated oxime derivatives.

Scientific Research Applications

2-Isopropoxy-benzaldehyde oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropoxy-benzaldehyde oxime involves its ability to form stable complexes with various molecular targets. The oxime group can undergo nucleophilic addition to carbonyl compounds, forming stable adducts. This property is exploited in various chemical reactions, including the Beckmann rearrangement, where the oxime is converted to an amide or nitrile under acidic conditions . The formation of these stable complexes is crucial for its applications in organic synthesis and proteomics research .

Comparison with Similar Compounds

Comparison with Substituted Benzaldehyde Oximes

Structural and Physical Properties

The substituent pattern on the benzaldehyde backbone significantly impacts molecular properties. Key comparisons include:

- Solubility : The lipophilic isopropoxy group may lower aqueous solubility compared to 2-hydroxybenzaldehyde oxime, which can form hydrogen bonds .

Thermal and Chemical Stability Comparisons

- Thermal Decomposition: Di(1H-tetrazol-5-yl) methanone oxime and related tetrazole-containing oximes decompose at 247–289°C, stabilized by extensive hydrogen-bonding networks . While thermal data for 2-isopropoxy-benzaldehyde oxime is unavailable, its aromatic structure and lack of tetrazole rings suggest lower thermal stability than these compounds.

- Oxidative Stability: The electron-donating isopropoxy group may increase resistance to oxidation compared to electron-withdrawing substituents (e.g., –Br or –NO₂) in other derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.